
Thalidomide-O-PEG1-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG1-C2-acid is a synthetic compound that combines the pharmacological properties of thalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is designed to enhance the solubility and bioavailability of thalidomide, making it more suitable for various biomedical applications. Thalidomide itself is known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties, which have been utilized in the treatment of multiple myeloma and erythema nodosum leprosum.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG1-C2-acid typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting it with a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
PEGylation: The activated thalidomide is then reacted with a polyethylene glycol (PEG) derivative that contains a terminal amine group. This reaction forms a thalidomide-PEG conjugate.
Carboxylation: The thalidomide-PEG conjugate is further reacted with a carboxylic acid derivative, such as succinic anhydride, to introduce the carboxylic acid functional group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-scale synthesis of activated thalidomide: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
PEGylation and carboxylation: Conducted in large reactors with precise control over reaction parameters such as temperature, pH, and reaction time to achieve consistent product quality.
Purification: The final product is purified using techniques such as chromatography and crystallization to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alcohols or amines are used in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered chemical properties.
Applications De Recherche Scientifique
Thalidomide-O-PEG1-C2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and conjugates.
Biology: Employed in the study of protein-ligand interactions and as a tool for probing biological pathways.
Medicine: Investigated for its potential in targeted drug delivery systems, particularly in cancer therapy and immunomodulation.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Thalidomide-O-PEG1-C2-acid involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its immunomodulatory and anti-angiogenic effects. The PEG linker enhances the solubility and bioavailability of the compound, allowing for more effective delivery and distribution within the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: A similar compound with an amido group and a longer PEG linker.
Thalidomide-propargyl-O-PEG1-C2-acid: A derivative with a propargyl group instead of a carboxylic acid.
Lenalidomide-O-PEG1-C2-acid: A related compound with lenalidomide as the active moiety.
Uniqueness
Thalidomide-O-PEG1-C2-acid is unique due to its specific combination of thalidomide, PEG linker, and carboxylic acid functional group. This combination enhances its solubility, bioavailability, and potential for targeted drug delivery, making it a valuable tool in various scientific and medical applications.
Propriétés
Formule moléculaire |
C18H18N2O8 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]propanoic acid |
InChI |
InChI=1S/C18H18N2O8/c21-13-5-4-11(16(24)19-13)20-17(25)10-2-1-3-12(15(10)18(20)26)28-9-8-27-7-6-14(22)23/h1-3,11H,4-9H2,(H,22,23)(H,19,21,24) |
Clé InChI |
YHZQHDKZYTWLGA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


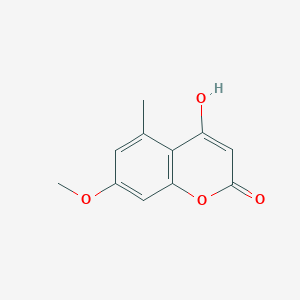
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
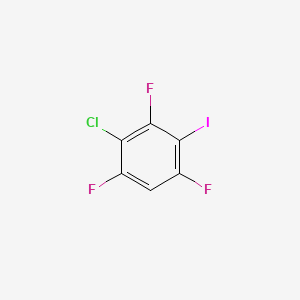

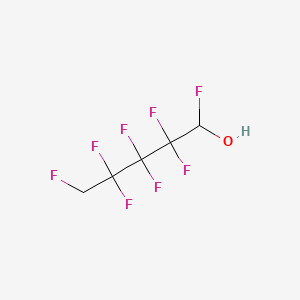

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
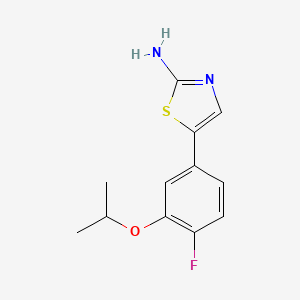
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)

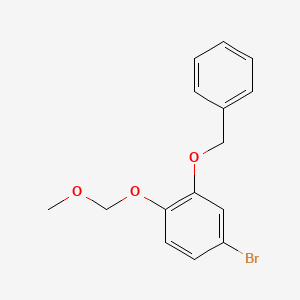
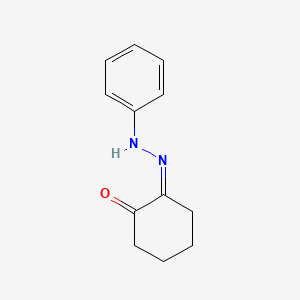
![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)

